1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate
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Overview
Description
1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate is a chemical compound with the molecular formula C14H16N4O5 and a molecular weight of 320.30064 g/mol . This compound is known for its unique structure, which includes a guanidine group attached to a phenyl ring substituted with a methoxyphenoxy group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate typically involves the reaction of 3-(4-Methoxyphenoxy)aniline with guanidine nitrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran at low temperatures.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted phenylguanidines.
Scientific Research Applications
1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate involves its interaction with specific molecular targets and pathways. The guanidine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. This compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-(4-Hydroxyphenoxy)phenyl)guanidine nitrate: Similar structure but with a hydroxy group instead of a methoxy group.
1-(3-(4-Chlorophenoxy)phenyl)guanidine nitrate: Contains a chlorine atom instead of a methoxy group.
1-(3-(4-Nitrophenoxy)phenyl)guanidine nitrate: Features a nitro group in place of the methoxy group.
Uniqueness
1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group can influence the compound’s reactivity and interactions with other molecules, making it valuable for various research applications .
Properties
IUPAC Name |
2-[3-(4-methoxyphenoxy)phenyl]guanidine;nitric acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2.HNO3/c1-18-11-5-7-12(8-6-11)19-13-4-2-3-10(9-13)17-14(15)16;2-1(3)4/h2-9H,1H3,(H4,15,16,17);(H,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DELMSEZLIYUCSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=CC(=C2)N=C(N)N.[N+](=O)(O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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